molecular formula C12H24N2O2 B7986405 [Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7986405
M. Wt: 228.33 g/mol
InChI Key: YDLXGVNHGPLXOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of boronic esters as protective groups during the synthesis . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Its versatility makes it a valuable compound for various industrial applications as well.

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application of the compound.

Comparison with Similar Compounds

[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid can be compared with other piperidine derivatives such as piperine and evodiamine . These compounds share a similar piperidine ring structure but differ in their functional groups and pharmacological properties. The uniqueness of this compound lies in its specific functionalization, which can lead to distinct biological activities and applications.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(9-12(15)16)8-11-5-4-6-13(3)7-11/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLXGVNHGPLXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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